molecular formula C31H21BrN4O8 B11550625 2-[(Z)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-6-bromo-4-nitrophenyl benzoate

2-[(Z)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-6-bromo-4-nitrophenyl benzoate

Cat. No.: B11550625
M. Wt: 657.4 g/mol
InChI Key: LZJATJHPUCKPNE-VZPAUZKNSA-N
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Description

“2-[(Z)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-6-BROMO-4-NITROPHENYL BENZOATE” is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a bromine atom, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. A general synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Nitro Group: Nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Electrophilic aromatic substitution using bromine in the presence of a catalyst like iron(III) bromide.

    Formation of the Benzoate Ester: Esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.

    Amide Bond Formation: Coupling of the amine and carboxylic acid derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring or the phenylformamido group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its structural complexity.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body. The benzodioxole ring could interact with biological targets through π-π stacking, while the nitro and bromine groups could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-6-CHLORO-4-NITROPHENYL BENZOATE
  • 2-[(Z)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-6-FLUORO-4-NITROPHENYL BENZOATE

Uniqueness

The presence of the bromine atom in “2-[(Z)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-6-BROMO-4-NITROPHENYL BENZOATE” can impart unique reactivity and properties compared to its chloro or fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C31H21BrN4O8

Molecular Weight

657.4 g/mol

IUPAC Name

[2-[(Z)-[[(Z)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]-6-bromo-4-nitrophenyl] benzoate

InChI

InChI=1S/C31H21BrN4O8/c32-24-16-23(36(40)41)15-22(28(24)44-31(39)21-9-5-2-6-10-21)17-33-35-30(38)25(34-29(37)20-7-3-1-4-8-20)13-19-11-12-26-27(14-19)43-18-42-26/h1-17H,18H2,(H,34,37)(H,35,38)/b25-13-,33-17-

InChI Key

LZJATJHPUCKPNE-VZPAUZKNSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)N/N=C\C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=CC=C4)\NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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